molecular formula C12H17N3O B14763668 4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide

4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide

Cat. No.: B14763668
M. Wt: 219.28 g/mol
InChI Key: JIHRDNSTADBJNH-UHFFFAOYSA-N
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Description

4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide is an organic compound that features a benzohydrazide core with a cyclopropyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide typically involves the reaction of benzohydrazide with cyclopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Cyclopropyl(methyl)amino)methyl)benzoic acid
  • 4-((Cyclopropyl(methyl)amino)methyl)benzamide
  • 4-((Cyclopropyl(methyl)amino)methyl)benzyl alcohol

Uniqueness

4-((Cyclopropyl(methyl)amino)methyl)benzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl(methyl)amino substituent differentiates it from other benzohydrazide derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-[[cyclopropyl(methyl)amino]methyl]benzohydrazide

InChI

InChI=1S/C12H17N3O/c1-15(11-6-7-11)8-9-2-4-10(5-3-9)12(16)14-13/h2-5,11H,6-8,13H2,1H3,(H,14,16)

InChI Key

JIHRDNSTADBJNH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NN)C2CC2

Origin of Product

United States

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